molecular formula C7H8N2O2 B026944 Methyl 2-aminoisonicotinate CAS No. 6937-03-7

Methyl 2-aminoisonicotinate

Cat. No.: B026944
CAS No.: 6937-03-7
M. Wt: 152.15 g/mol
InChI Key: SVWWNEYBEFASMP-UHFFFAOYSA-N
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Description

Methyl 2-aminopyridine-4-carboxylate is an organic compound with the molecular formula C7H8N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Mechanism of Action

Target of Action

Methyl 2-aminopyridine-4-carboxylate is a synthetic compound that has been studied for its antimicrobial activity . The primary targets of this compound are microbial cells, particularly those of Candida albicans .

Mode of Action

It is known that the compound interacts with microbial cells, leading to their inhibition or death

Biochemical Pathways

Given its antimicrobial activity, it is likely that the compound interferes with essential biochemical processes in microbial cells, such as cell wall synthesis, protein synthesis, or dna replication .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 2-aminopyridine-4-carboxylate is currently limited. The compound is a crystalline solid , and its solubility in water is limited , which may affect its bioavailability. It is soluble in organic solvents such as ethanol and dimethylformamide , which could potentially be used as delivery vehicles.

Result of Action

The primary result of the action of Methyl 2-aminopyridine-4-carboxylate is the inhibition of microbial growth. In vitro studies have shown that the compound has good antimicrobial activity against Candida albicans .

Action Environment

The action of Methyl 2-aminopyridine-4-carboxylate can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and efficacy . Additionally, the presence of organic solvents can enhance the compound’s solubility and thus its bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-aminopyridine-4-carboxylate can be synthesized through several methods. One common method involves the reaction of 2-aminopyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Another method involves the reaction of 2-aminopyridine with methyl iodide in the presence of a base like potassium carbonate. This reaction also occurs at room temperature and requires purification to obtain the final product .

Industrial Production Methods

In industrial settings, the production of methyl 2-aminopyridine-4-carboxylate often involves large-scale reactions using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminopyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-aminopyridine-4-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-aminoisonicotinate
  • Methyl 2-aminopyridine-3-carboxylate
  • Methyl 4-aminopyridine-2-carboxylate

Uniqueness

Methyl 2-aminopyridine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to inhibit nitrogen monoxide synthetase sets it apart from other similar compounds, making it valuable in medicinal chemistry .

Properties

IUPAC Name

methyl 2-aminopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)5-2-3-9-6(8)4-5/h2-4H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWWNEYBEFASMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00284984
Record name Methyl 2-aminopyridine-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6937-03-7
Record name 6937-03-7
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Record name Methyl 2-aminopyridine-4-carboxylate
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Record name Methyl 2-aminopyridine-4-carboxylate
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Synthesis routes and methods I

Procedure details

A mixture of acetic anhydride (16.8 g, 0.164 mol), triethylamine (33.1 g, 0.327 mol) and acetonitrile (107.4 g, 2.61 mol) was heated to 45° C. before adding 2,4-pyridinedicarboxylic acid N-oxide (22.0 g, 0.12 mol) as a single portion. Once the evolution of carbon dioxide had subsided the resulting dark mixture was left to stir for 1 hour at 45° C. The solvent was evaporated, the residue dissolved in 10% potassium hydroxide solution (200 ml) and then heated at reflux for 16 h. The mixture was cooled to 0° C., neutralised with concentrated hydrochloric acid and the aqueous slurry evaporated to dryness. The residue was suspended in methanol (200 ml), hydrogen chloride gas was bubbled through this suspension for 5 minutes and the mixture was then heated at reflux for 16 h. The reaction was cooled, the solids removed by filtration and the filtrate concentrated to give a black oil. The residue was mixed with water (600 ml) and carefully made basic with solid sodium hydrogencarbonate. The aqueous was extracted with ethyl acetate (2×500 ml), the organics combined, washed with brine, dried over sodium sulphate containing 3 g decolourising charcoal, filtered and evaporated to give 2-aminopyridin-4-ylcarboxylic acid methyl ester (13.0 g) as a tan powder contaminated with ca. 20% 2-hydroxypyridin-4-ylcarboxylic acid methyl ester. Used without further purification. A small sample was purified by silica gel chromatography eluting with dichloromethane/methanol/conc. ammonia (95:4.5:0.5) giving the aminopyridine as a pale yellow solid. 1H NMR (400 MHz, d6-DMSO) δH 2.50 (3H, s), 8.49 (1H, dd, J 3 and 7), 8.65 (1H, d, J 3), 8.80 (1H, d, J 7).
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
33.1 g
Type
reactant
Reaction Step One
Quantity
107.4 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
600 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-Acetylamino-isonicotinic acid (3.10 g, 17.2 mmol) was stirred in 35 mL MeOH at 0° C. HCl (g) was bubbled through the solution for 10 minutes and then the reaction was heated to reflux. After 16 hours the reaction was concentrated in vacuo. The residue was diluted with water and the pH was adjusted to 7 with Na2CO3 (s). A white precipitate formed which was filtered to afford a portion of pure desired product. The aqueous phase was extracted three times with 95:5 dichloromethane (DCM)/nBuOH. The organic phases were dried over Na2SO4, filtered and concentrated to afford more of the pure product as a white solid. 1H NMR (CDCl3) δ 8.19 (d, 1H, J=5.3 Hz), 7.17 (dd, 1H, J=1.4, 5.3 Hz), 7.07 (d, 1H, J=1.3 Hz), 4.64 (bs, 2H), 3.92 (s, 3H). MS [M+H]+=153.0.
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of Methyl 2-aminopyridine-4-carboxylate in material science?

A1: Research indicates that Methyl 2-aminopyridine-4-carboxylate shows promise as an additive in perovskite materials for optoelectronic applications. Specifically, it has been successfully incorporated into blue quasi-2D perovskite films for use in light-emitting diodes (PeLEDs). [] The compound, when used in conjunction with (2-(9H-carbazol-9-yl)ethyl)phosphonic acid (2PACz), demonstrates a synergistic effect, improving both phase distribution and electrical properties of the perovskite film. [] This modification leads to enhanced device performance, achieving a high external quantum efficiency (EQE) and luminance. []

Q2: How does the molecular structure of Methyl 2-aminopyridine-4-carboxylate relate to its potential as a corrosion inhibitor?

A2: Computational studies employing Density Functional Theory (DFT) suggest that Methyl 2-aminopyridine-4-carboxylate exhibits characteristics indicative of a good corrosion inhibitor. [] Its molecular structure, particularly the presence of nitrogen and oxygen atoms, enables strong interactions with metal surfaces. [] This interaction stems from the high electron density localized around these heteroatoms, making them favorable sites for bonding with metal atoms and creating a protective layer against corrosion. [] Furthermore, calculated quantum chemical parameters, such as high EHOMO (highest occupied molecular orbital energy) and softness, alongside a low ELUMO (lowest unoccupied molecular orbital energy) and energy gap, support its potential for effective corrosion inhibition. []

Q3: Are there any studies exploring the antimicrobial properties of Methyl 2-aminopyridine-4-carboxylate derivatives?

A3: Yes, research has investigated the antimicrobial activity of several Methyl 2-aminopyridine-4-carboxylate derivatives. [] The synthesis and characterization of these derivatives were confirmed through techniques such as FT-IR and 1H NMR spectroscopy. [] While specific details about the active derivatives and their mechanisms of action were not provided in the abstract, the study highlighted promising antimicrobial activity for compounds 3c and 3d within the tested series. []

Q4: What are the challenges in determining the solubility of Methyl 2-aminopyridine-4-carboxylate, and how are they addressed?

A4: Understanding the solubility of Methyl 2-aminopyridine-4-carboxylate in various solvents is crucial for its applications. Research has focused on measuring and modeling its solubility in a range of solvents, including four binary blends and eight monosolvents, across a temperature range of 278.15 to 323.15 K. [] This comprehensive approach aims to provide valuable data for optimizing processes where solubility plays a critical role, such as formulation development and material synthesis.

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